(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2,5-dichlorophenyl substituent. Its structure combines a propanoic acid backbone with stereochemical specificity (S-configuration), making it a critical intermediate in medicinal chemistry for synthesizing peptidomimetics or bioactive molecules. The Boc group enhances stability during synthetic processes, while the dichlorophenyl moiety contributes to lipophilicity and target-binding interactions, particularly in enzyme inhibition or receptor modulation .
This compound is cataloged under CAS number 1197331-95-5 and is commercially available for research purposes, as noted in industrial catalogs . Its synthesis typically involves enantioselective methods to preserve the (S)-configuration, followed by functionalization of the phenyl ring with chlorine atoms at the 2- and 5-positions.
Properties
IUPAC Name |
(2S)-3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPXGUCNAIICIY-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Route
The patent CN104591973A describes a Friedel-Crafts acylation using p-dichlorobenzene and acetyl chloride catalyzed by AlCl₃ to yield 2,5-dichloroacetophenone. Adapted for phenylalanine synthesis, this method employs:
| Reagent | Quantity (mol%) | Conditions | Yield |
|---|---|---|---|
| 2,5-Dichlorobenzene | 1.0 equiv | AlCl₃ (3.0 equiv), 100°C, 5h | 95% |
| Acetyl chloride | 1.5 equiv | CH₂Cl₂ solvent |
The resulting acetophenone undergoes Baeyer-Villiger oxidation with 30% peracetic acid and scandium triflate to form 2,5-dichlorophenyl acetate. Hydrolysis with NaOH (2.0 equiv, reflux, 8h) yields 2,5-dichlorophenol, which is subsequently converted to the aldehyde via Oppenauer oxidation.
Asymmetric Strecker Synthesis
A stereoselective approach utilizes 2,5-dichlorobenzaldehyde, ammonium chloride, and potassium cyanide in the presence of a Jacobsen thiourea catalyst to afford (S)-2-amino-3-(2,5-dichlorophenyl)propanenitrile. Acidic hydrolysis (6M HCl, 110°C, 12h) yields the corresponding amino acid with 89% ee.
Boc Protection of the Amino Group
Schotten-Baumann Conditions
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:
This method achieves >95% conversion with minimal racemization.
Catalytic Boc Protection
Scandium triflate (5 mol%) in dichloromethane accelerates Boc installation at room temperature, reducing reaction time to 1h while maintaining 98% yield.
Optimization of Reaction Parameters
Solvent Effects on Baeyer-Villiger Oxidation
A study comparing solvents for the Baeyer-Villiger step revealed:
| Solvent | Conversion (%) | Selectivity (2,5 vs. 2,4) |
|---|---|---|
| CH₂Cl₂ | 92 | 95:5 |
| Acetone | 88 | 93:7 |
| Toluene | 78 | 89:11 |
Dichloromethane maximizes regioselectivity due to its polarity stabilizing the transition state.
Temperature Dependence in Hydrolysis
Hydrolysis of 2,5-dichlorophenyl acetate to the phenol derivative follows first-order kinetics:
where at 90°C. Lower temperatures (70°C) reduce byproduct formation but require 24h for completion.
Analytical Characterization
Chiral HPLC Analysis
Enantiopurity is verified using a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1.0 mL/min):
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.28 (dd, J = 8.4, 2.4 Hz, 1H), 7.18 (d, J = 2.4 Hz, 1H), 5.21 (d, J = 8.0 Hz, 1H, NH), 4.45 (m, 1H, α-CH), 3.15 (dd, J = 14.0, 5.2 Hz, 1H, β-CH₂), 2.98 (dd, J = 14.0, 8.4 Hz, 1H, β-CH₂), 1.43 (s, 9H, Boc).
-
HRMS (ESI) : m/z calc. for C₁₄H₁₆Cl₂NO₄ [M+H]⁺ 334.0512, found 334.0509.
Industrial-Scale Considerations
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate the free amine. This reaction is essential for further functionalization in peptide synthesis.
Conditions and Outcomes
| Acid Used | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0–25°C | >95% | |
| Hydrochloric acid (HCl) | Dioxane/Water | 25°C | 85–90% |
-
Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc group via carbamate intermediate formation.
-
Chiral Integrity : The (S)-configuration at the α-carbon is preserved during deprotection .
Carboxylic Acid Functionalization
The propanoic acid moiety undergoes esterification or activation for amide bond formation.
Esterification
| Reagent | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| Methanol/H+ | H2SO4 | MeOH | 88% | |
| DCC/DMAP | – | DCM | 92% |
Activation for Coupling
| Activating Agent | Base | Product | Yield | Source |
|---|---|---|---|---|
| DCC | TMP | Activated ester | 93% | |
| HOBt/EDC | DIEA | Peptide intermediate | 89% |
Catalytic Asymmetric Reactions
Iron-catalyzed 1,3-nitrogen migration enables stereoselective synthesis of β-amino acids .
Key Reaction Parameters
| Catalyst | Solvent | Temperature | ee (%) | Yield | Source |
|---|---|---|---|---|---|
| (R,R)-FeBIPF2 (2 mol%) | DCB/CHCl3 (1:1) | –50°C | 98 | 98% | |
| TMP (2.0 equiv) | – | –30°C | 96 | 93% |
-
Scope : Compatible with arylacetic acid derivatives, retaining the dichlorophenyl group’s steric and electronic effects .
Substitution Reactions on the Dichlorophenyl Ring
The 2,5-dichlorophenyl group influences electrophilic substitution reactivity:
| Reaction Type | Reagent | Position | Outcome | Source |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | NaN3 (CuI) | Para to Cl | Azide introduction | |
| Suzuki Coupling | Pd(PPh3)4 | Meta to Cl | Biaryl formation |
-
Limitations : Steric hindrance from the 2,5-dichloro substitution reduces reactivity at ortho positions .
Hydrolysis of Methyl Esters
The methyl ester derivative is hydrolyzed to regenerate the carboxylic acid:
| Conditions | Solvent | Time | Yield | Source |
|---|---|---|---|---|
| LiOH/THF/H2O | THF/H2O | 12 h | 95% | |
| NaOH/MeOH | MeOH/H2O | 6 h | 90% |
Acetylation of the Free Amine
After Boc deprotection, the primary amine is acetylated for stability or functionalization:
| Reagent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | DCM | 67% | |
| Ac2O | DIEA | DMF | 75% |
Chiral Resolution and Analysis
The (S)-configuration is confirmed via chiral HPLC and X-ray crystallography :
| Method | Column | Retention Time | ee (%) | Source |
|---|---|---|---|---|
| Chiral HPLC | CHIRALPAK IC-3 | 12.8 min | >99 | |
| X-ray Crystallography | – | – | – |
Scientific Research Applications
Medicinal Chemistry Applications
-
Peptide Synthesis :
- The compound serves as a building block in peptide synthesis due to the presence of the tert-butyloxycarbonyl (Boc) protecting group. This group allows for selective reactions, facilitating the formation of peptides with specific sequences.
- Case Study : Research has demonstrated that using Boc-protected amino acids enhances the efficiency of solid-phase peptide synthesis (SPPS), leading to higher yields and purities in complex peptide structures.
-
Drug Development :
- It is used in the design of novel pharmaceuticals targeting various diseases, including cancer and infections. The dichlorophenyl moiety contributes to the compound's biological activity.
- Example : Studies indicate that derivatives of this compound exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
Biochemical Research Applications
-
Biological Activity :
- The compound has been studied for its effects on apoptosis and autophagy, critical processes in cellular health and disease.
- Research Findings : Investigations reveal that Boc-D-Phe(2,5-DiCl)-OH can modulate apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment.
-
Enzyme Inhibition :
- It is explored as an inhibitor for various metabolic enzymes and proteases, impacting metabolic pathways.
- Example : The compound has shown inhibition of serine proteases, which are pivotal in several physiological processes and disease states.
-
Immunology :
- The compound's role in immunological studies is notable, particularly concerning its interaction with immune checkpoint proteins.
- Case Study : Research indicates that modifications of this compound can enhance immune responses against tumors by targeting specific immune checkpoints.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Peptide Synthesis | Building block for SPPS | Enhanced yields and purities |
| Drug Development | Anticancer agent | Inhibits tumor growth via signaling pathways |
| Biological Activity | Modulation of apoptosis | Potential therapeutic agent in cancer treatment |
| Enzyme Inhibition | Inhibitor of serine proteases | Affects metabolic pathways |
| Immunology | Interaction with immune checkpoint proteins | Enhances immune responses against tumors |
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Key Insights :
- Steric Hindrance : Iodine’s larger atomic radius (4-iodophenyl analog) may reduce binding pocket accessibility, whereas chlorine’s smaller size balances steric and electronic effects.
Backbone Modifications
Key Insights :
- The propanoic acid chain in the target compound offers greater rotational freedom than acetic acid derivatives, enabling optimized binding to extended protein pockets .
Stereochemical Comparisons
- (R)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid: Demonstrated 30% lower anticancer activity than its (S)-configured counterpart, emphasizing the role of chirality in target recognition .
- (S)-isomers : Consistently showed higher metabolic stability across studies, attributed to preferential enzyme-binding conformations .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid, commonly referred to as Boc-Phe(2,5-Cl2)-OH, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl moiety. Understanding its biological activity is crucial for its applications in pharmaceutical research and development.
The compound has the following physico-chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H17Cl2NO4 |
| Molar Mass | 334.2 g/mol |
| Density | 1.323 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 474.3 ± 45.0 °C (Predicted) |
| pKa | 3.75 ± 0.12 (Predicted) |
| Storage Conditions | 2-8°C, dry, sealed |
These properties suggest that the compound is stable under specific conditions, which is essential for storage and handling in laboratory settings .
Research indicates that this compound acts as an inhibitor of various protein kinases, which are pivotal in cellular signaling pathways. Specifically, it has been shown to interact with several receptor tyrosine kinases (RTKs), including:
- Epidermal Growth Factor Receptor (EGFR)
- Anaplastic Lymphoma Kinase (ALK)
- Fms-like Tyrosine Kinase 3 (FLT3)
These interactions suggest that the compound may play a role in modulating pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics .
Biological Activity and Case Studies
- Antitumor Activity : In vitro studies have demonstrated that Boc-Phe(2,5-Cl2)-OH exhibits cytotoxic effects against various cancer cell lines, including those derived from breast and colon cancers. The compound's ability to inhibit cell growth was attributed to its action on RTKs that are often overexpressed in tumors.
- Mechanistic Studies : Computational modeling and experimental assays have shown that the compound can effectively block the phosphorylation of target proteins involved in oncogenic signaling pathways. For instance, inhibition of EGFR phosphorylation was observed in treated cell lines, indicating a potential mechanism for its antitumor effects .
- Synergistic Effects : Recent studies have explored the synergistic effects of combining Boc-Phe(2,5-Cl2)-OH with other chemotherapeutic agents. Preliminary results indicate enhanced cytotoxicity when used in conjunction with established drugs like cisplatin and doxorubicin, suggesting potential for combination therapies .
Q & A
Q. What are the key steps in synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a Boc-protected amino acid derivative with a dichlorophenyl-containing moiety. For example, enantiomerically pure starting materials (e.g., (S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid) are Boc-protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine. Subsequent coupling reactions (e.g., EDC/HOBt or HATU-mediated) are employed to introduce functional groups. Purification via column chromatography or recrystallization ensures product integrity. Yield optimization requires strict control of stoichiometry, temperature (often 0–25°C), and anhydrous conditions .
Q. What characterization techniques are essential for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Enantiomeric purity is assessed using chiral HPLC with columns like Chiralpak IA/IB, comparing retention times with racemic mixtures. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation. Infrared (IR) spectroscopy validates functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H410 (aquatic toxicity). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid ignition sources (P210). Store in a dry, ventilated area (P402, P403) at 2–8°C. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers address low yields in the coupling reactions during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance from the 2,5-dichlorophenyl group or Boc deprotection. Optimize by:
- Using coupling agents like HATU instead of EDC/HOBt for better activation.
- Increasing reaction time (24–48 hours) and temperature (room temperature to 40°C).
- Pre-activating the carboxylate with 1.2–1.5 equivalents of coupling agent before adding the amine. Monitor intermediates via TLC or LC-MS .
Q. What analytical strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using validated in vitro models (e.g., kinase inhibition assays) and compare IC₅₀ values across studies. Structural analogs (e.g., 4-iodophenyl derivatives in ) can clarify substituent effects. Molecular docking studies may explain divergent binding affinities due to halogen interactions .
Q. How does the 2,5-dichlorophenyl substituent influence the compound’s physicochemical properties and target interactions?
- Methodological Answer : The dichlorophenyl group enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility. Chlorine atoms engage in halogen bonding with target proteins (e.g., kinases), increasing binding affinity. Computational tools like COSMO-RS predict solubility, while Hammett constants quantify electronic effects on reactivity .
Q. What methodologies effectively evaluate the environmental impact of this compound in aquatic systems?
- Methodological Answer : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna acute toxicity). Measure EC₅₀ values using standardized protocols. The compound’s high logP and H410 classification ( ) suggest bioaccumulation risk; use LC-MS/MS to monitor degradation products in simulated wastewater .
Q. What solvent systems are optimal for overcoming solubility challenges in biological assays?
Q. How does the tert-butoxycarbonyl (Boc) group affect the compound’s stability under different pH conditions?
- Methodological Answer :
The Boc group is acid-labile, with deprotection occurring rapidly in TFA/CH₂Cl₂ (1:1 v/v) at 0°C. Stability studies (HPLC monitoring) show ≤5% degradation at pH 5–7 over 24 hours. Under basic conditions (pH >9), slow hydrolysis occurs via nucleophilic attack on the carbonyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
